3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-14-4-3-11-25-13-19(24-20(14)25)15-7-9-18(10-8-15)23-21(26)16-5-2-6-17(22)12-16/h2-13H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRULTWWRKLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with benzamide: The final step involves coupling the imidazo[1,2-a]pyridine derivative with a benzamide precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural features that allow interaction with various biological targets. The imidazo[1,2-a]pyridine moiety is particularly noted for its biological activity.
Anticancer Research
Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The fluorine substitution enhances the compound's binding affinity to these targets, making it a candidate for further drug development against cancers such as gastrointestinal stromal tumors (GISTs) .
Antimicrobial Properties
Research has indicated that compounds containing the imidazo[1,2-a]pyridine structure possess antimicrobial activities. The unique electronic properties imparted by the fluorine atom may enhance these effects, making it a subject of interest for developing new antimicrobial agents .
Chemical Synthesis
In synthetic chemistry, 3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the efficacy of imidazo[1,2-a]pyridine derivatives against GISTs. The findings demonstrated that compounds similar to this compound inhibited c-KIT kinase activity significantly .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results indicated that modifications to the imidazo ring structure enhanced antibacterial activity compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Halogen-Substituted Analogs
2-Bromo Derivative (MS-0022)
- Structure : 2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide.
- Key Differences : Bromine at the benzamide 2-position vs. fluorine at 3-position.
- Activity: MS-0022 inhibits SMO at low nM concentrations (IC₅₀ ~10–50 nM) and reduces tumor growth in pancreatic adenocarcinoma xenografts . The bromine atom likely enhances van der Waals interactions with hydrophobic residues in SMO, improving potency compared to smaller halogens like fluorine.
- Physicochemical Impact: Bromine increases molecular weight (MW: ~438.3 vs.
3-Chloro Derivative
- Structure : 3-chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide .
- Key Differences : Chlorine at benzamide 3-position and methylene linker.
- Activity : Chlorine’s larger size and polarizability may enhance target binding but introduce metabolic liabilities (e.g., susceptibility to CYP450 oxidation).
Methoxy-Substituted Analogs
3,4,5-Trimethoxy Derivative
Heterocyclic and Sulfonamide Derivatives
Compound 26 ()
- Structure : 3-fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide.
- Key Differences : Pyrrolidine-1-carbonyl substituent on imidazopyridine.
- Melting point (263–265°C) suggests high crystallinity compared to the target compound (data unavailable) .
Sulfonamide Derivatives (e.g., Compound 28)
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-Fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a fluoro group and an imidazo[1,2-a]pyridine moiety. Its IUPAC name is this compound, and it has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H16FN3O |
| Molecular Weight | 353.37 g/mol |
| CAS Number | 838607-54-8 |
The biological activity of this compound primarily stems from its structural components, which are known to interact with various biological targets. The imidazo[1,2-a]pyridine class is recognized for its diverse bioactivity, including:
- Antiviral Activity : Compounds in this class have shown efficacy against viral infections.
- Anticancer Properties : The compound may inhibit cancer cell proliferation through various pathways.
- Antimicrobial Effects : Potential activity against bacteria and fungi has been noted.
Anticancer Research
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of imidazo[1,2-a]pyridines have been shown to exhibit cytotoxic effects on various cancer cell lines. In vitro assays indicated that such compounds could induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. In particular, studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the efficacy of a series of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The results demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a derivative of the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
Conclusion and Future Directions
The biological activity of this compound highlights its promise in medicinal chemistry. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy against targeted diseases. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : To clarify the specific biochemical pathways involved in its bioactivity.
- Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance potency and selectivity.
Q & A
Q. What analytical methods ensure reliable quantification in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
